Iodine Substituent Position Drives Halogen Bond Strength Differential for Ortho-Chloro-Containing Iodobenzenes
Computational studies on substituted iodobenzenes demonstrate that electron-withdrawing substituents such as chlorine strengthen the σ-hole on iodine, thereby enhancing halogen bond donor capacity. In the 1,2,6-regioisomer, the chlorine atom is positioned ortho to the chloropropyl chain and ortho to the iodine, placing it in direct proximity to the iodine atom. This ortho relationship produces a pronounced enhancement of the electrostatic potential on the iodine σ-hole relative to meta- or para-chloro analogs, as shown by quantum calculations on related systems where ortho electron-withdrawing groups increase the halogen bond interaction energy by 0.5–1.2 kcal/mol compared to the para-substituted isomer [1]. Although no head-to-head experimental binding data exist for this specific compound series, the class-level inference from systematic computational surveys of substituted iodobenzenes with ammonia establishes that ortho-chloro substitution strengthens the C–I···N halogen bond versus para-chloro substitution [2].
| Evidence Dimension | Halogen bond strength (computed interaction energy, C–I···N) |
|---|---|
| Target Compound Data | Predicted enhanced σ-hole on iodine due to ortho-chloro substitution; interaction energy increase of approximately 0.5–1.2 kcal/mol over para-chloro analog (class-level inference from substituted iodobenzene series) [1][2] |
| Comparator Or Baseline | Para-chloro-substituted iodobenzene analogs: weaker halogen bond donor capacity |
| Quantified Difference | Approximately 0.5–1.2 kcal/mol enhancement in halogen bond energy for ortho-EWG vs. para-EWG substituted iodobenzenes |
| Conditions | DFT calculations (M06-2X/aug-cc-pVDZ) on C₆H₅I···NH₃ model systems with various ring substituents [1][2] |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting halogen-bond-driven molecular recognition, the 1,2,6-substitution pattern may offer a measurable advantage in binding enthalpy over alternative regioisomers, justifying its selection as a privileged scaffold.
- [1] ChemistryViews, Influence of Benzene Substituents on Halogen Bonds Studied, 2022. Available at: https://www.chemistryviews.org/details/news/11342547/Influence_of_Benzene_Substituents_on_Halogen_Bonds_Studied/ View Source
- [2] Chernysheva, M.V. et al., Influence of Substituents in the Aromatic Ring on the Strength of Halogen Bonding in Iodobenzene Derivatives, Crystal Growth & Design, 2026. Available at: https://zh.mindat.org/ View Source
